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Compound of Interest

Compound Name: Einecs 278-853-5

Cat. No.: B12728369 Get Quote

In-depth Technical Guide: EINECS 278-853-5
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the chemical substance identified by

EINECS number 278-853-5. The compound, a fully protected deoxynucleotide dimer, is a key

building block in the chemical synthesis of oligonucleotides, a process central to various fields

of research and drug development, including antisense therapeutics and gene synthesis. This

document elucidates the chemical identity and structure of EINECS 278-853-5, and provides

context for its application in solid-phase oligonucleotide synthesis. While specific experimental

data for this exact compound is not publicly available, this guide outlines the general

experimental protocols and logical workflows in which it is utilized.

Chemical Identity and Structure
The chemical substance corresponding to EINECS number 278-853-5 is a complex protected

deoxynucleotide dimer. Its systematic chemical name is 3'-Cytidylic acid, 5'-O-[bis(4-

methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)thymidylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-

chlorophenyl 2-cyanoethyl ester. The associated CAS Registry Number is 78150-12-6.

The structure consists of two deoxyribonucleoside units, a modified deoxycytidine and a

thymidine, linked by a phosphotriester bond. The term "fully protected" refers to the presence of

various chemical moieties attached to the nucleobases, the sugar rings, and the phosphate
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backbone. These protecting groups are essential for directing the chemical reactions during the

stepwise assembly of an oligonucleotide chain and preventing unwanted side reactions.

Key Structural Features:

Dimer Composition: A deoxycytidine nucleotide linked to a thymidine nucleotide.

Linkage: A 3' to 5' phosphotriester linkage.

Protecting Groups:

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group on the cytidylic acid moiety.

This acid-labile group is crucial for the controlled, stepwise elongation of the

oligonucleotide chain.

Nucleobase Protection: The exocyclic amine of cytosine is protected by a benzoyl (Bz)

group to prevent side reactions during synthesis.

Phosphate Group: The phosphodiester backbone is protected by 2-chlorophenyl and 2-

cyanoethyl groups. The cyanoethyl group is readily removed under mild basic conditions.

Due to the absence of a publicly available structure file, a definitive 2D or 3D rendering cannot

be provided. However, the systematic name provides the necessary information for chemists to

construct the precise chemical structure.

Physicochemical Properties
Specific, experimentally determined quantitative data for EINECS 278-853-5 is not readily

available in public databases. However, based on its chemical structure as a large, protected

oligonucleotide, some general physicochemical properties can be inferred.
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Property Inferred Value/Characteristic

Molecular Weight High (typically > 1500 g/mol )

Appearance Likely a white to off-white amorphous solid

Solubility

Soluble in anhydrous organic solvents such as

acetonitrile and dichloromethane, which are

commonly used in oligonucleotide synthesis.

Insoluble in water.

Stability

Stable under anhydrous conditions. Sensitive to

acidic and certain basic conditions which are

used to remove the protecting groups.

Role in Oligonucleotide Synthesis
This protected dinucleotide is designed for use in the phosphoramidite method of solid-phase

oligonucleotide synthesis. This method allows for the rapid and efficient construction of custom

DNA and RNA sequences. The logical workflow for incorporating such a dimer into a growing

oligonucleotide chain is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12728369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Automated Synthesis Cycle

Start: Solid Support with First Nucleoside

1. Detritylation:
Removal of 5'-DMT group

2. Coupling:
Addition of Protected Dinucleotide (EINECS 278-853-5)

3. Capping:
Acetylation of unreacted 5'-OH groups

4. Oxidation:
Conversion of phosphite to phosphate

Chain Elongation

Repeat for next cycle

Final Cleavage and Deprotection

Final Cycle

Click to download full resolution via product page

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols
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While a specific protocol for the synthesis of EINECS 278-853-5 is not available, the following

represents a generalized experimental protocol for the coupling step in solid-phase

oligonucleotide synthesis where this dimer would be used.

General Protocol for Coupling of a Protected Dinucleotide Phosphoramidite:

Objective: To couple a protected dinucleotide phosphoramidite, such as EINECS 278-853-5, to

a growing oligonucleotide chain on a solid support.

Materials:

Solid support with the initial deprotected 5'-hydroxyl group.

Protected dinucleotide phosphoramidite (e.g., EINECS 278-853-5) solution in anhydrous

acetonitrile.

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) in

anhydrous acetonitrile).

Anhydrous acetonitrile for washing.

Automated DNA/RNA synthesizer.

Methodology:

Preparation: The solid support, phosphoramidite solution, and all other reagents are placed

on an automated synthesizer. All solutions must be anhydrous to ensure high coupling

efficiency.

Detritylation: The 5'-DMT protecting group of the nucleoside attached to the solid support is

removed by treating with a solution of a weak acid, typically trichloroacetic acid (TCA) or

dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes a free 5'-

hydroxyl group for the subsequent coupling reaction.

Coupling: The protected dinucleotide phosphoramidite and the activator are simultaneously

delivered to the reaction column containing the solid support. The activator protonates the

diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that
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readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This

reaction forms a new phosphite triester linkage.

Washing: The solid support is washed with anhydrous acetonitrile to remove any unreacted

phosphoramidite and activator.

Capping: To prevent the elongation of any chains that failed to react in the coupling step, a

capping step is performed. This is typically achieved by treating the solid support with a

mixture of acetic anhydride and 1-methylimidazole. This acetylates any unreacted 5'-

hydroxyl groups.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized

to a more stable phosphotriester linkage. This is typically done using a solution of iodine in a

mixture of tetrahydrofuran, water, and pyridine.

Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until

the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection:

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all

the protecting groups (on the nucleobases and the phosphate backbone) are removed using a

final deprotection step, typically with aqueous ammonia or a mixture of ammonia and

methylamine. The resulting crude oligonucleotide is then purified, usually by high-performance

liquid chromatography (HPLC).

Application in Drug Development and Research
Protected deoxynucleotide dimers like EINECS 278-853-5 are critical intermediates in the

synthesis of oligonucleotides for various research and therapeutic applications:

Antisense Oligonucleotides: These are short, synthetic nucleic acid strands that can bind to

specific messenger RNA (mRNA) molecules, modulating protein expression. They are a

promising class of drugs for treating a variety of diseases.

Small interfering RNAs (siRNAs): These are short double-stranded RNA molecules that can

trigger the degradation of specific mRNAs through the RNA interference (RNAi) pathway.
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Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target

molecules, such as proteins or small molecules, with high affinity and specificity. They have

applications in diagnostics and therapeutics.

Gene Synthesis: The chemical synthesis of entire genes is made possible by the assembly

of shorter oligonucleotides.

Molecular Diagnostics: Oligonucleotides are used as primers and probes in the polymerase

chain reaction (PCR), DNA sequencing, and microarray technologies.

The use of a pre-formed dimer in the synthesis can increase the efficiency of assembling

longer oligonucleotide chains by reducing the number of synthesis cycles required.

Conclusion
EINECS 278-853-5, a fully protected deoxynucleotide dimer of deoxycytidine and thymidine, is

a specialized chemical used in the automated synthesis of oligonucleotides. While specific

experimental data for this compound is limited in the public domain, its structure and the

context of its use in phosphoramidite chemistry provide a clear understanding of its role in the

production of custom nucleic acid sequences. These synthetic oligonucleotides are

indispensable tools in modern molecular biology, drug discovery, and diagnostics. Further

research into the synthesis and application of such complex building blocks will continue to

advance these fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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